molecular formula C13H17N3O6 B14726526 3,5-Dinitrobenzoic cyclohexylamine salt CAS No. 5473-16-5

3,5-Dinitrobenzoic cyclohexylamine salt

Cat. No.: B14726526
CAS No.: 5473-16-5
M. Wt: 311.29 g/mol
InChI Key: ARVYVXSYDHDJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitrobenzoic cyclohexylamine salt: is an organic compound formed by the reaction of 3,5-dinitrobenzoic acid with cyclohexylamine. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The presence of nitro groups in the benzoic acid moiety and the amine group in cyclohexylamine contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitrobenzoic cyclohexylamine salt typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3,5-diaminobenzoic cyclohexylamine salt.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3,5-dinitrobenzoic cyclohexylamine salt involves its interaction with biological molecules through its nitro and amine groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their function .

Molecular Targets and Pathways:

Properties

CAS No.

5473-16-5

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

cyclohexanamine;3,5-dinitrobenzoic acid

InChI

InChI=1S/C7H4N2O6.C6H13N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;7-6-4-2-1-3-5-6/h1-3H,(H,10,11);6H,1-5,7H2

InChI Key

ARVYVXSYDHDJGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.